molecular formula C11H20N2O2 B3115568 tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate CAS No. 2101335-28-6

tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

Cat. No.: B3115568
CAS No.: 2101335-28-6
M. Wt: 212.29
InChI Key: LKMTYLUKCLIYBU-IWSPIJDZSA-N
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Description

This compound (CAS: 2101335-28-6) is a bicyclic carbamate derivative with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 . It features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butyl carbamate group at the 7-position. The stereochemistry (1R,4R,7R) is critical for its conformational stability and biological interactions. It is widely used as a building block in medicinal chemistry for synthesizing chiral amines and constrained peptidomimetics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMTYLUKCLIYBU-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@H]1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290626-06-0
Record name rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate has been investigated for its potential as a therapeutic agent. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the nervous system.

Case Study: Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies show that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems makes it significant in neuropharmacological research. It has been studied for its effects on cholinergic and dopaminergic pathways.

Case Study: Cholinergic Modulation

In animal models, this compound has shown promise in enhancing cognitive function through the modulation of acetylcholine levels. This effect could be beneficial in developing treatments for cognitive impairments associated with aging or injury .

Organic Synthesis

As a versatile building block, this compound is used in organic synthesis to create more complex molecules. Its functional groups allow for various chemical reactions, including amide bond formation and carbamate derivatization.

Table: Reaction Pathways Involving this compound

Reaction TypeProduct ExampleConditions
Amide FormationN-substituted amidesAcidic conditions
Carbamate DerivatizationModified carbamatesBase-catalyzed reactions
AlkylationAlkylated derivativesStrong bases (e.g., NaH)

Potential Applications in Drug Development

Given its biological activity and structural characteristics, this compound is being explored as a lead compound for drug development targeting central nervous system disorders.

Insights from Current Research

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce side effects. The use of molecular docking studies has been instrumental in predicting how this compound interacts with specific receptors .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Positional Isomers

tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
  • CAS : 1932203-04-7
  • Structure : The carbamate group is at the 5-position instead of 7, with stereochemistry (1R,4R,5S).
rac-tert-Butyl N-[(1R,4S,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
  • CAS : 2101334-38-5
  • Structure : Contains a hydroxyl group at position 6 (C₁₁H₂₀N₂O₃, MW: 228.29) and racemic stereochemistry (4S,7S).
  • Impact : The hydroxyl group increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability compared to the parent compound .

Ring-Size and Functional Group Variations

tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate
  • CAS : 2166979-53-7
  • Structure : Features a larger bicyclo[4.2.0]octane ring with two methyl groups (C₁₄H₂₆N₂O₂, MW: 254.37).
  • Impact : The expanded ring system reduces ring strain and increases steric bulk, which could improve metabolic stability but limit access to sterically constrained binding pockets .
tert-Butyl (1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
  • CAS : 134677-60-4
  • Structure : Smaller bicyclo[3.1.0]hexane core (C₁₀H₁₈N₂O₂, MW: 198.26).
  • Impact : The compact structure increases rigidity and may enhance selectivity for specific ion channels or transporters .

Physicochemical and Pharmacological Properties

Compound Molecular Formula MW LogP* Solubility (Water) Key Feature(s)
Target Compound C₁₁H₂₀N₂O₂ 212 1.8 Low Rigid bicyclo[2.2.1]heptane
CAS 1932203-04-7 C₁₁H₂₀N₂O₂ 212 1.8 Low 5-position carbamate
CAS 2101334-38-5 C₁₁H₂₀N₂O₃ 228 1.2 Moderate 6-hydroxy group
CAS 2166979-53-7 C₁₄H₂₆N₂O₂ 254 2.5 Very Low Dimethyl bicyclo[4.2.0]octane

*Predicted using fragment-based methods.

Biological Activity

tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate, with the CAS number 1290626-06-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • Purity: Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Preliminary studies indicate that it may act as a modulator of the cholinergic system, which is critical for cognitive functions and neuromuscular transmission.

Pharmacological Effects

The compound has shown promise in various pharmacological assays:

  • Neuroprotective Effects:
    • In vitro studies suggest that this compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.
    • It has been observed to enhance neuronal survival and reduce apoptosis induced by neurotoxic agents .
  • Cognitive Enhancement:
    • Animal studies indicate potential cognitive-enhancing effects. The compound improved memory retention and learning capabilities in rodent models when administered at specific dosages .
  • Anti-inflammatory Activity:
    • Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

Study 1: Neuroprotection in Alzheimer's Disease Models

A study published in Neuroscience Letters evaluated the effects of this compound on a transgenic mouse model of Alzheimer's disease. The results showed significant improvements in cognitive function and a reduction in amyloid plaque deposition when treated with the compound over a period of four weeks .

Study 2: Cholinergic Modulation

In a controlled trial involving healthy volunteers, the compound was administered to assess its effects on cognitive performance and mood. The findings suggested enhanced attention and reduced fatigue compared to placebo controls, indicating its potential as a cognitive enhancer .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
NeuroprotectionEnhanced neuronal survival under oxidative stress
Cognitive enhancementImproved memory retention in rodent models
Anti-inflammatory effectsInhibition of pro-inflammatory cytokines
Cognitive performanceEnhanced attention and reduced fatigue in humans

Q & A

Q. How can researchers reconcile conflicting toxicity profiles reported in ecological risk assessments?

  • Methodological Answer : Conduct comparative toxicity assays (e.g., Daphnia magna LC50_{50}) under standardized OECD guidelines. Use read-across approaches with structurally similar compounds and QSAR models to fill data gaps. Cross-reference with in silico tools like ECOSAR for hazard classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Reactant of Route 2
tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

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